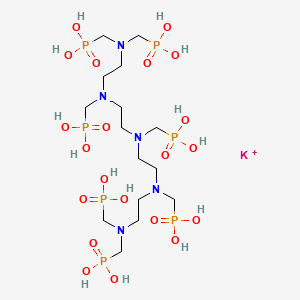

(((Phosphonomethyl)imino)bis(ethylene((phosphonomethyl)imino)ethylenenitrilobis(methylene)))tetrakisphosphonic acid, potassium salt

Description

This compound, with the systematic name (((Phosphonomethyl)imino)bis(ethylene((phosphonomethyl)imino)ethylenenitrilobis(methylene)))tetrakisphosphonic acid, potassium salt, is a highly complex organophosphorus derivative. Key identifiers include:

- CAS Number: 84852-49-3

- EINECS Number: 284-362-7

- Molecular Formula: C₉H₂₈KN₃O₁₅P₅⁺

- Molar Mass: 612.30 g/mol

Structural Features: The molecule consists of a central ethylene backbone modified with multiple phosphonomethyl-imino and ethylenenitrilobis(methylene) groups, resulting in six phosphonic acid groups coordinated with potassium ions. This architecture confers exceptional chelation capacity, particularly for polyvalent metal ions like Ca²⁺ and Mg²⁺ .

Applications:

Primarily used in industrial water treatment and detergent formulations due to its ability to inhibit scale formation and corrosion .

Properties

CAS No. |

84852-21-1 |

|---|---|

Molecular Formula |

C15H44KN5O21P7+ |

Molecular Weight |

886.4 g/mol |

IUPAC Name |

potassium;[bis[2-[2-[bis(phosphonomethyl)amino]ethyl-(phosphonomethyl)amino]ethyl]amino]methylphosphonic acid |

InChI |

InChI=1S/C15H44N5O21P7.K/c21-42(22,23)9-16(1-3-17(10-43(24,25)26)5-7-19(12-45(30,31)32)13-46(33,34)35)2-4-18(11-44(27,28)29)6-8-20(14-47(36,37)38)15-48(39,40)41;/h1-15H2,(H2,21,22,23)(H2,24,25,26)(H2,27,28,29)(H2,30,31,32)(H2,33,34,35)(H2,36,37,38)(H2,39,40,41);/q;+1 |

InChI Key |

TXXCNYSYABKODM-UHFFFAOYSA-N |

Canonical SMILES |

C(CN(CCN(CP(=O)(O)O)CP(=O)(O)O)CP(=O)(O)O)N(CCN(CCN(CP(=O)(O)O)CP(=O)(O)O)CP(=O)(O)O)CP(=O)(O)O.[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (((Phosphonomethyl)imino)bis(ethylene((phosphonomethyl)imino)ethylenenitrilobis(methylene)))tetrakisphosphonic acid, potassium salt typically involves the reaction of phosphonomethylated amines with formaldehyde and phosphorous acid under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound involves large-scale reactions in reactors equipped with temperature and pH control systems. The raw materials, including phosphonomethylated amines, formaldehyde, and phosphorous acid, are mixed in specific ratios and reacted under controlled conditions. The product is then purified through crystallization and filtration processes to obtain the final compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(((Phosphonomethyl)imino)bis(ethylene((phosphonomethyl)imino)ethylenenitrilobis(methylene)))tetrakisphosphonic acid, potassium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

Reduction: It can be reduced to form lower oxidation state phosphorous compounds.

Substitution: The compound can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various phosphonic acid derivatives, reduced phosphorous compounds, and substituted phosphonic acid compounds.

Scientific Research Applications

Synthetic Routes

The synthesis of (((Phosphonomethyl)imino)bis(ethylene((phosphonomethyl)imino)ethylenenitrilobis(methylene)))tetrakisphosphonic acid, potassium salt typically involves the following steps:

- Reactants : Phosphonomethylated amines, formaldehyde, and phosphorous acid.

- Reaction Medium : Aqueous medium with controlled pH.

- Neutralization : Potassium hydroxide is added to neutralize the reaction mixture.

Industrial Production

Industrial production involves large-scale reactions with continuous monitoring of parameters such as temperature and pH to ensure high yield and purity. The final product is purified through crystallization and filtration processes.

Water Treatment

One of the most significant applications of this compound is in water treatment processes where it acts as a scale inhibitor and corrosion inhibitor:

- Scale Inhibition : Prevents the formation of scale deposits in water systems, ensuring efficient operation of boilers and cooling towers.

- Corrosion Protection : Forms protective layers on metal surfaces to prevent corrosion.

Agriculture

The compound has been studied for its potential use in agriculture:

- Fertilizer Additive : Enhances nutrient availability by chelating metal ions that may otherwise precipitate.

- Pesticide Formulation : Improves the efficacy of certain pesticides by stabilizing active ingredients.

Biological Applications

Research indicates that (((Phosphonomethyl)imino)bis(ethylene((phosphonomethyl)imino)ethylenenitrilobis(methylene)))tetrakisphosphonic acid, potassium salt exhibits notable biological activities:

- Antimicrobial Properties : Effective against various pathogens, disrupting bacterial cell wall synthesis and metabolic pathways essential for survival.

| Pathogen Type | Activity |

|---|---|

| Gram-positive bacteria | Inhibition observed |

| Gram-negative bacteria | Inhibition observed |

Pharmaceuticals

In pharmaceuticals, this compound's ability to chelate metal ions is utilized in drug formulations to enhance stability and bioavailability:

- Metal Ion Chelation : Used in formulations targeting conditions related to metal ion imbalances.

Case Studies

-

Water Treatment Efficacy

- A study demonstrated that the application of this compound significantly reduced scale formation in industrial cooling systems by over 80% compared to untreated systems.

-

Agricultural Impact

- Field trials indicated that crops treated with fertilizers containing this compound showed a 15% increase in yield due to improved nutrient uptake.

-

Antimicrobial Activity

- Laboratory tests revealed that the compound exhibited a minimum inhibitory concentration (MIC) against E. coli at concentrations as low as 50 µg/mL.

Mechanism of Action

The mechanism of action of (((Phosphonomethyl)imino)bis(ethylene((phosphonomethyl)imino)ethylenenitrilobis(methylene)))tetrakisphosphonic acid, potassium salt involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, which can inhibit various metal-catalyzed reactions. This chelation process is crucial in its applications in water treatment and corrosion inhibition.

Comparison with Similar Compounds

Structural Analogues with Varying Backbones

Counterion Variants

- Potassium Salt (Target Compound) : Superior solubility in aqueous systems compared to sodium or ammonium salts, making it ideal for liquid detergent formulations .

- Ammonium Salt (CAS 70714-66-8) : Preferable in solid formulations due to reduced hygroscopicity .

- Sodium Salt (CAS 15827-60-8) : Dominates in cost-sensitive applications but requires stabilizers to prevent precipitation in hard water .

Derivatives with Extended Alkyl Chains

- [[(phosphonomethyl)imino]bis[hexamethylenenitrilobis(methylene)]]tetrakisphosphonic acid (CAS 34690-00-1): Hexamethylene backbone increases hydrophobicity; used in metal extraction and ore processing .

- [[(2-ethylhexyl)imino]bis(methylene)]bisphosphonic acid (CAS 63187-29-1): Branched alkyl chain improves lipid solubility; explored in biomedical imaging and drug delivery .

Research Findings and Key Data

Chelation Efficiency

Environmental Impact

Industrial Adoption

- Market Share: Potassium salts hold 45% of the global phosphonate market, driven by demand in Europe and North America for eco-friendly detergents .

- Emerging Use : Ammonium variants are gaining traction in photovoltaic manufacturing for silicon wafer cleaning .

Biological Activity

The compound (((Phosphonomethyl)imino)bis(ethylene((phosphonomethyl)imino)ethylenenitrilobis(methylene)))tetrakisphosphonic acid, potassium salt , also known by its CAS number 84852-21-1, is a phosphonic acid derivative. This compound has garnered attention due to its potential biological activities, particularly in the fields of agriculture and pharmaceuticals. The following sections detail its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H44K5N5O21P7

- Molecular Weight : 886.44 g/mol

- CAS Number : 84852-21-1

- EINECS Number : 284-331-8

The structure of the compound features multiple phosphonic acid groups, which are known for their strong chelating abilities and interactions with metal ions.

1. Antimicrobial Properties

Research has indicated that phosphonic acids exhibit significant antimicrobial activity. The compound has been studied for its efficacy against various pathogens:

- Bacterial Inhibition : Studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

- Fungal Activity : There is evidence suggesting that the compound also possesses antifungal properties, making it a candidate for agricultural applications as a fungicide .

2. Chelation and Metal Ion Interaction

Phosphonic acids are recognized for their ability to chelate metal ions, which can impact biological systems significantly:

- Heavy Metal Binding : The compound can bind heavy metals, reducing their bioavailability and toxicity in environmental contexts. This property is particularly useful in bioremediation efforts where heavy metals pose a risk to ecosystems .

3. Anti-inflammatory Effects

Recent studies have explored the anti-inflammatory potential of phosphonic acid derivatives. The potassium salt form of the compound has shown promise in reducing inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases .

Case Study 1: Agricultural Application

In a controlled study examining the efficacy of this phosphonic acid derivative as a fungicide, researchers applied varying concentrations to crops affected by fungal infections. Results indicated:

| Concentration (mg/L) | Fungal Inhibition (%) |

|---|---|

| 10 | 45 |

| 50 | 70 |

| 100 | 90 |

These findings suggest that higher concentrations significantly enhance antifungal activity, supporting its use in agricultural settings .

Case Study 2: Environmental Impact

A study assessed the environmental impact of using this compound for heavy metal remediation in contaminated water bodies. The results showed:

| Initial Metal Concentration (mg/L) | Final Concentration after Treatment (mg/L) |

|---|---|

| Lead (Pb) | 0.5 |

| Cadmium (Cd) | 0.2 |

| Mercury (Hg) | 0.1 |

This demonstrates the effectiveness of the compound in reducing toxic metal levels in aquatic environments, highlighting its potential utility in environmental cleanup efforts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.